molecular formula C25H22O5 B3523430 methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3523430
M. Wt: 402.4 g/mol
InChI Key: WCTDFNKYSPUSIO-UHFFFAOYSA-N
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Description

Methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate is a coumarin-derived compound characterized by a 2H-chromen-2-one core substituted at the 3-position with a methyl acetate group, at the 4-position with a methyl group, and at the 7-position with a (2-methylnaphthalen-1-yl)methoxy moiety. The compound’s structure combines a coumarin scaffold—a privileged structure in medicinal chemistry—with a naphthylmethyl ether side chain, which may enhance lipophilicity and influence bioactivity . The compound’s acid form (2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid) is documented with CAS No. 858745-03-6 and synonyms such as ZINC2092279 .

Properties

IUPAC Name

methyl 2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-15-8-9-17-6-4-5-7-20(17)22(15)14-29-18-10-11-19-16(2)21(13-24(26)28-3)25(27)30-23(19)12-18/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTDFNKYSPUSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-methylnaphthalene-1-methanol in the presence of a suitable base to form the intermediate compound. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other coumarin derivatives, particularly in the core 2H-chromen-2-one system. Key structural variations arise from substitutions at positions 3, 4, and 7:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound 3: Methyl acetate; 4: Methyl; 7: (2-Methylnaphthalen-1-yl)methoxy C25H22O6 418.44* Bulky naphthylmethoxy group enhances lipophilicity; methyl acetate improves solubility.
EMAC10163a () 3: Acetic acid methyl ester; 7: 2-(4-Methylphenyl)-2-oxoethoxy C21H18O6 366.37 Substituted acetophenone side chain; potential antitumor activity.
7e () 3: Nicotinohydrazide; 7: Benzylidene methoxy C23H17N3O4 399.40 Hydrazone linker; α-glucosidase inhibition (IC50 = 12.3 µM).
QZ-3524 () 3: Acetic acid; 7: (2-Methylprop-2-en-1-yl)oxy C17H16O6 316.31 Allyl ether side chain; lower molecular weight compared to the target.
Methyl 2-[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate () 3: Propyl; 7: Methoxy acetate C16H18O6 306.31 Shorter alkyl chain at position 3; simpler methoxy acetate group.

*Calculated based on the acid form (C24H20O6, MW 404.41) + methyl group.

Physicochemical Properties

  • Lipophilicity : The naphthylmethoxy group in the target compound likely increases logP compared to derivatives with smaller side chains (e.g., QZ-3524 in ).
  • Solubility: The methyl acetate group at position 3 may improve aqueous solubility relative to non-esterified analogs (e.g., the acid form in ).

Bioactivity

  • The target compound’s bulky substituents may modulate similar activity .
  • Antitumor Potential: EMAC10163a () targets tumor-associated enzymes, implying that the naphthylmethoxy group in the target compound could confer analogous bioactivity .
  • Structural Insights : Crystallographic data for related compounds (e.g., ) suggest that the target’s structure could be refined using SHELXL, aiding in structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate

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